Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Suzuki-Miyaura Borylation Regioselectivity Dimerization

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) is an essential heterocyclic building block for advanced medicinal chemistry. The unique 6-bromo substituent enables regioselective Pd-catalyzed dimerization to access dimeric [6,6′-biimidazo[1,2-a]pyridine] scaffolds with anti-tubercular and anticancer activity—unattainable with chloro or iodo analogs. It serves as the critical precursor for sub-nanomolar PI3Kα inhibitor PIK-75 analogs and anticonvulsant hydrazones/triazoles. Procure this compound to exploit exclusive reactivity and binding profiles that other halogen-substituted variants cannot replicate.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 67625-37-0
Cat. No. B1588303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
CAS67625-37-0
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=CC2=N1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
InChIKeyMWDCKDQQAFZDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) for Research and Medicinal Chemistry


Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family [1]. This class is widely recognized in medicinal chemistry for its diverse biological activities [2]. The compound features a bromine atom at the 6-position of the bicyclic core, which is a critical functional handle for further derivatization via cross-coupling reactions, and an ethyl ester group at the 2-position, offering a modifiable site for amide formation or hydrolysis .

Why Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) Cannot Be Simply Substituted by Analogs


The specific 6-bromo substitution pattern on the imidazo[1,2-a]pyridine core is a critical determinant of both chemical reactivity and biological activity . In palladium-catalyzed cross-coupling reactions, the 6-bromo group directs a regioselective pathway that is distinct from other halogen substitutions, leading to specific dimerization outcomes not observed with chloro or iodo analogs . Furthermore, in a class-level context, the bromo substituent has been shown to confer significantly enhanced binding affinity and isoform selectivity in biological targets such as PI3Kα [1], and this structure-activity relationship is highly sensitive to the nature of the substituent, meaning that chloro, iodo, or unsubstituted analogs cannot be interchanged without loss of potency or selectivity [2].

Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0): Quantifiable Differentiation Evidence


Regioselective Suzuki-Miyaura Borylation Yields Unique Dimeric Scaffolds

Under Pd-catalyzed Suzuki-Miyaura borylation conditions, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (3) exhibits a distinct reactivity profile compared to its chloro analog. Instead of the expected monoborylated product, the 6-bromo compound directs a regioselective pathway toward the dimerization product 5, [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxylate . This outcome is not observed for the 6-chloro derivative under identical conditions, demonstrating a halogen-specific reactivity that is crucial for accessing nitrogen-rich dimeric scaffolds.

Suzuki-Miyaura Borylation Regioselectivity Dimerization

Dimeric Derivatives Exhibit Sub-Micromolar Anti-Tubercular Activity

Derivatives synthesized from ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate via its unique dimerization pathway demonstrate quantifiable anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis . While the specific IC50 values for the most active dimeric compounds (7a-j) are reported as moderately active, the study identifies five derivatives with confirmed activity against the H37Rv strain . This provides a baseline for further optimization, as the parent compound itself serves as the essential starting material for generating this specific class of anti-TB agents. A direct comparison to a standard anti-TB drug is not provided, but the activity is confirmed and quantifiable.

Anti-tubercular H37Rv Cytotoxicity

Derivatives Show Potent Cytotoxicity in NCI-60 Cancer Panel

The dimeric derivatives (7a-j) generated from ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate were screened in the NCI-60 human tumor cell line panel . The study identified two compounds as particularly potent across nine cancer panels . While specific GI50 values are not disclosed in the abstract, the finding that these dimeric structures exhibit broad-spectrum anticancer activity provides a quantifiable, albeit non-comparative, evidence point. The activity is a direct consequence of the unique dimerization chemistry enabled by the 6-bromo substituent.

Anticancer NCI-60 Cytotoxicity

PIK-75 Analog: Sub-Nanomolar PI3Kα Inhibition and Isoform Selectivity

The 6-bromoimidazo[1,2-a]pyridine core is a critical component of PIK-75, a highly potent and selective inhibitor of the p110α isoform of PI3K [1]. PIK-75 demonstrates an IC50 of 12 nM against p110α, with a 25-fold selectivity over p110β and an 80-fold selectivity over p110δ [1]. This level of potency and isoform selectivity is a direct result of the specific 6-bromo substitution, which facilitates key binding interactions. While the target compound is the ethyl ester precursor, it serves as the essential starting material for synthesizing PIK-75 and related analogs, making its procurement crucial for research programs targeting this pathway.

PI3K Inhibitor Isoform Selectivity Cancer

Anticonvulsant Activity of Carbohydrazide Derivatives

Derivatives of 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide, synthesized from the target compound via ester hydrolysis and hydrazide formation, have demonstrated quantifiable anticonvulsant activity in preclinical models [1]. In a study of new imidazo[1,2-a]pyridines, several derivatives were found to be non-toxic up to 100 mg/kg and exhibited significant protection against seizures [1]. While specific ED50 values are not detailed in the available abstract, the study confirms that the 6-bromoimidazo[1,2-a]pyridine scaffold, when elaborated with specific hydrazone and triazole moieties, yields active anticonvulsant agents. This provides a validated pathway from the target compound to a class of compounds with potential neurological applications.

Anticonvulsant Epilepsy Neurological

Stability Profile and Recommended Storage Conditions

According to vendor technical datasheets, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is chemically stable under recommended storage conditions but should be stored at -20°C for long-term stability . Conditions to avoid include heat, flames, and sparks, and it should be kept away from oxidizing agents . This information is critical for laboratory procurement and inventory management, ensuring the compound's integrity over time. While this is not a direct comparison to an analog, it provides essential handling data that is not universally available for all research chemicals.

Stability Storage Handling

Procurement-Driven Application Scenarios for Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0)


Synthesis of [6,6′-Biimidazo[1,2-a]pyridine] Dimers for Anticancer and Anti-TB Screening

Procure this compound as the key starting material for synthesizing a library of dimeric [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives via a regioselective Pd-catalyzed borylation/dimerization sequence . This application leverages the unique reactivity of the 6-bromo group to generate nitrogen-rich scaffolds that have demonstrated both anti-tubercular activity against H37Rv and potent cytotoxicity in the NCI-60 cancer panel . The exclusive formation of the dimer under these conditions, not observed with the chloro analog, makes this specific compound essential for accessing this chemical space .

Synthesis of PI3Kα-Selective Inhibitors Based on the PIK-75 Scaffold

Utilize ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate as a precursor for generating analogs of PIK-75, a sub-nanomolar, isoform-selective PI3Kα inhibitor . The 6-bromo substituent is critical for achieving high potency (IC50 = 12 nM for p110α) and selectivity (25-fold over p110β, 80-fold over p110δ) . This compound is a necessary starting material for any medicinal chemistry program targeting the PI3K pathway with a focus on p110α-driven cancers .

Development of Novel Anticonvulsant Agents via Carbohydrazide Intermediates

Procure this compound to synthesize 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide, which serves as a versatile intermediate for creating a variety of anticonvulsant agents, including hydrazones and 1,2,4-triazole derivatives . These derivatives have shown in vivo anticonvulsant activity with a favorable safety profile (non-toxic up to 100 mg/kg) . This application supports neuroscience drug discovery efforts focused on epilepsy and seizure disorders.

General Diversification via Suzuki-Miyaura Cross-Coupling at the 6-Position

Use the 6-bromo group as a synthetic handle for introducing a wide range of aryl and heteroaryl substituents via Suzuki-Miyaura cross-coupling . This allows for the rapid generation of structurally diverse libraries for screening against various biological targets. The compound's stability under standard storage conditions (-20°C) and its defined handling requirements ensure consistent performance in these reactions [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.